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Compound of Interest

Compound Name: Br-PEG3-C2-Boc

Cat. No.: B606396 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

applications of Br-PEG3-C2-Boc, a bifunctional linker molecule playing a crucial role in the

development of targeted therapeutics. This document is intended for researchers, scientists,

and drug development professionals actively working in the fields of Proteolysis Targeting

Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular Data
Br-PEG3-C2-Boc, systematically named tert-butyl 3-(2-(2-(2-

bromoethoxy)ethoxy)ethoxy)propanoate, is a valuable heterobifunctional linker. Its key

quantitative data are summarized in the table below for easy reference.
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Property Value Citations

Molecular Formula C13H25BrO5 [1][2][3][4]

Molecular Weight 341.24 g/mol [1][2][3][4]

CAS Number 782475-37-0 [1]

Appearance Solid Powder or Liquid [1][3]

Purity ≥98% [1]

Predicted Density 1.223±0.06 g/cm³ [2][3]

Predicted Boiling Point 375.4±27.0 °C [2]

Solubility Soluble in DMSO, DCM, DMF [5]

Role in Targeted Therapeutics
Br-PEG3-C2-Boc serves as a flexible and hydrophilic spacer, connecting a targeting moiety to

a functional molecule, thereby enabling the creation of highly specific and potent therapeutic

agents. Its structure incorporates a bromo group for covalent attachment and a Boc-protected

amine, which can be deprotected for further conjugation.

Application in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal

system to eliminate disease-causing proteins.[6][7][8][9] A PROTAC molecule typically consists

of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin

ligase, connected by a linker such as Br-PEG3-C2-Boc.[6][7][9] This proximity induces the

ubiquitination of the target protein, marking it for degradation by the proteasome.[3][9][10]

The logical workflow for the development and mechanism of action of a PROTAC is illustrated

below.
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PROTAC Synthesis and Mechanism of Action.

Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to

cancer cells.[4][11] An ADC is composed of a monoclonal antibody that recognizes a tumor-

specific antigen, a cytotoxic payload, and a linker that connects them.[4][11] The PEG

component of Br-PEG3-C2-Boc can enhance the solubility and stability of the ADC.[5]

The general workflow for the synthesis of an ADC using a linker like Br-PEG3-C2-Boc is

depicted below.

ADC Synthesis Targeted Delivery

Cytotoxic Drug Br-PEG3-C2-Boc
(after deprotection)

Step 1: Drug-Linker
Conjugation Activated Drug-Linker

Complex Monoclonal Antibody Antibody-Drug
Conjugate (ADC)

Step 2: Conjugation
to Antibody ADC in Circulation Tumor Cell

(Antigen Expression)

Binding
Internalization Payload Release Apoptosis
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ADC Synthesis and Targeted Drug Delivery.

Experimental Protocols
While specific, detailed protocols are highly dependent on the particular targeting ligand and

payload, the following provides a general framework for the utilization of Br-PEG3-C2-Boc in

the synthesis of a PROTAC.

Step 1: Deprotection of the Boc Group The tert-butoxycarbonyl (Boc) protecting group on the

amine must first be removed to allow for conjugation.

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Procedure: Dissolve Br-PEG3-C2-Boc in DCM. Add TFA and stir at room temperature.

Monitor the reaction by TLC or LC-MS until completion. Evaporate the solvent to obtain the

deprotected amine-linker.

Step 2: Conjugation to the E3 Ligase Ligand The deprotected amine of the linker is then

coupled to a carboxylic acid group on the E3 ligase ligand.

Reagents: E3 ligase ligand (with a carboxylic acid), HATU (or a similar coupling agent), and

a non-nucleophilic base such as DIPEA in a polar aprotic solvent like DMF.

Procedure: Dissolve the E3 ligase ligand and the deprotected linker in DMF. Add the

coupling agent and the base. Stir at room temperature until the reaction is complete as

monitored by LC-MS.

Step 3: Conjugation to the Target Protein Ligand The bromo group on the other end of the

linker is then reacted with a nucleophilic group (e.g., a phenol or amine) on the target protein

ligand.

Reagents: The product from Step 2, the target protein ligand, and a base such as potassium

carbonate in a solvent like DMF.

Procedure: Combine the linker-E3 ligand conjugate and the target protein ligand in DMF. Add

the base and heat the reaction as necessary. Monitor for the formation of the final PROTAC
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molecule by LC-MS.

Step 4: Purification The final PROTAC is purified using techniques such as preparative HPLC

to achieve the desired level of purity for biological assays.

Signaling Pathways in Targeted Protein Degradation
The primary signaling pathway exploited by PROTACs synthesized with linkers like Br-PEG3-
C2-Boc is the Ubiquitin-Proteasome System (UPS).[9][10] This is a fundamental cellular

process for the degradation of unwanted or damaged proteins.
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The Ubiquitin-Proteasome Signaling Pathway Hijacked by PROTACs.
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Recent studies have indicated that other cellular signaling pathways can modulate the efficacy

of targeted protein degradation.[12][13] For instance, pathways involved in the unfolded protein

response and protein stabilization may influence the degradation of specific target proteins.[12]

Further research is needed to fully elucidate the complex interplay between PROTAC-mediated

degradation and other cellular signaling networks.

Conclusion
Br-PEG3-C2-Boc is a versatile and valuable tool in the design and synthesis of targeted

therapeutics. Its defined length, hydrophilicity, and bifunctional nature allow for the rational

construction of both PROTACs and ADCs. A thorough understanding of its chemical properties

and reactivity is essential for researchers aiming to develop the next generation of precision

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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